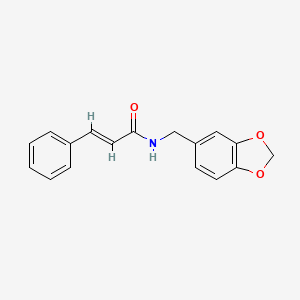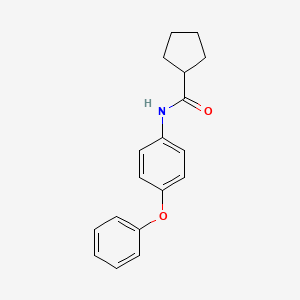
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide, also known as BPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPAA is a member of the acrylamide family and is structurally similar to other compounds such as acrylamide and methacrylamide.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide acts as a Michael acceptor and reacts with nucleophilic amino acid residues such as cysteine and lysine. This reaction leads to the covalent modification of the protein, which can alter its function. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been shown to selectively modify proteins that are involved in various cellular processes such as apoptosis, autophagy, and inflammation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been shown to have a significant impact on various cellular processes. It has been found to induce apoptosis in cancer cells by selectively modifying proteins involved in the apoptotic pathway. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has also been shown to induce autophagy in cells, which can lead to cell death. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal tool for studying intracellular processes. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is also stable under physiological conditions, making it suitable for use in live cell imaging experiments. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. One direction is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide-based probes for the detection of specific proteins and enzymes in living cells. Another direction is the use of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide as a tool for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the study of the selectivity of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide for specific amino acid residues can lead to the development of new inhibitors for enzymes involved in various cellular processes.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide involves a multistep process that begins with the reaction of 1,3-benzodioxole with benzyl bromide to form 1-(benzyl)-1,3-benzodioxole. This intermediate is then reacted with phenylacetic acid to form N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have potential use in various research applications such as drug discovery, protein labeling, and bioconjugation. It can be used as a fluorescent probe for the detection of proteins and enzymes in living cells. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide can also be used as a substrate for the development of inhibitors of enzymes such as cathepsin B and caspase-3, which are involved in various diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHFQRBROLTNGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)